molecular formula C6H6O3<br>C6H6O3<br>C6H3(OH)3 B1678534 Pyrogallol CAS No. 87-66-1

Pyrogallol

Cat. No.: B1678534
CAS No.: 87-66-1
M. Wt: 126.11 g/mol
InChI Key: WQGWDDDVZFFDIG-UHFFFAOYSA-N
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Description

Pyrogallol, also known as benzene-1,2,3-triol, is an organic compound belonging to the phenol family. It is a water-soluble, white solid that often appears brownish due to its sensitivity to oxygen. This compound was first obtained in 1786 by Carl Wilhelm Scheele through the dry distillation of gallic acid . It is one of three isomers of benzenetriols and has been historically significant in various applications, including photography and gas analysis .

Mechanism of Action

Target of Action

Pyrogallol, a natural polyphenol, has been found to interact with various targets in cells. It has been shown to target the Akt/GSK-3β/β-catenin signaling pathway in castration-resistant prostate cancer cells . In addition, it has been found to interact with cell cycle regulator proteins such as cyclin D1, cyclin E1, CDK-2, and CDK-4 . Furthermore, it has been reported to target aerobic glycolysis and the STAT2 signaling pathway in non-small cell lung carcinoma .

Mode of Action

This compound interacts with its targets to induce various changes in cells. It inhibits the proliferation of cancer cells by inducing cell cycle arrest in the G0/G1 phase . It also promotes apoptosis , a form of programmed cell death . Moreover, it modulates the Akt/GSK-3β/β-catenin signaling pathway, which plays a crucial role in cell survival, growth, and proliferation .

Biochemical Pathways

This compound affects several biochemical pathways. It has been reported to modulate the Akt/GSK-3β/β-catenin signaling pathway . This pathway is involved in the regulation of cell survival, growth, and proliferation. This compound also influences the aerobic glycolysis and the STAT2 signaling pathway . The STAT2 pathway is involved in immune response and cell growth.

Pharmacokinetics

One study has reported that the combination of radix bupleuri and radix paeoniae alba, which contains this compound, could significantly improve the bioavailability of several components, suggesting that this compound may have good bioavailability .

Result of Action

The action of this compound results in several molecular and cellular effects. It inhibits the proliferation of cancer cells and induces apoptosis . It also modulates various signaling pathways, leading to changes in cell survival, growth, and proliferation . Moreover, it has been reported to have antimicrobial effects and disrupt the cell membrane of certain bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, factors such as EDTA, temperature, and solvent can influence the autoxidation of this compound . This autoxidation process is important for the antioxidant activity of this compound. Therefore, these factors could potentially influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Pyrogallol has been found to interact with various enzymes, proteins, and other biomolecules. For instance, in a study on the melon fruit fly, Bactrocera cucurbitae, this compound was found to induce significant changes in the activities of ascorbate peroxidase (APOX) and glutathione S-transferases (GSTs) .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. For example, it has been found to influence cell function by affecting enzyme activities and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been found to affect the activities of various enzymes in a time-dependent manner .

Dosage Effects in Animal Models

The effects of this compound have been found to vary with different dosages in animal models. For instance, in a study on the melon fruit fly, Bactrocera cucurbitae, different concentrations of this compound were found to have varying effects on the insect’s development and survival .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux and metabolite levels .

Transport and Distribution

Its effects on cellular processes suggest that it may interact with various transporters or binding proteins .

Subcellular Localization

Current studies suggest that it may be directed to specific compartments or organelles based on its interactions with various biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrogallol is typically produced by the decarboxylation of gallic acid. This process involves heating gallic acid to induce the loss of carbon dioxide, resulting in the formation of this compound . Another method involves treating para-chlorophenoldisulfonic acid with potassium hydroxide, which is a variant of the traditional route to phenols from sulfonic acids .

Industrial Production Methods: Commercially, this compound is produced by heating a 50% aqueous solution of gallic acid to 175-200°C in an autoclave, where the pressure increases to 1.2 MPa. After the reaction, the solution is cooled, and the crude product is purified by sublimation or vacuum distillation . Alternative methods include the oxidation of resorcinol with hydrogen peroxide and the hydrolysis of 2,6-diamino-4-butylphenol .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound’s unique ability to absorb oxygen and its potent reducing properties distinguish it from other similar compounds. Its historical significance in photography and gas analysis further highlights its unique applications .

Properties

IUPAC Name

benzene-1,2,3-triol
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InChI

InChI=1S/C6H6O3/c7-4-2-1-3-5(8)6(4)9/h1-3,7-9H
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InChI Key

WQGWDDDVZFFDIG-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1)O)O)O
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Molecular Formula

C6H6O3, Array
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Related CAS

30813-84-4
Record name Pyrogallol polymer
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DSSTOX Substance ID

DTXSID6025983
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Molecular Weight

126.11 g/mol
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Physical Description

Pyrogallic acid is an odorless white to gray solid. Sinks and mixes with water. (USCG, 1999), Odorless, white to gray solid; [CAMEO], Solid, WHITE SOLID IN VARIOUS FORMS. TURNS GREY ON EXPOSURE TO LIGHT AND AIR.
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Boiling Point

588 °F at 760 mmHg (Decomposes at 559 °F) (NTP, 1992), 309 °C
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Solubility

greater than or equal to 100 mg/mL at 77 °F (NTP, 1992), Very soluble in ethanol, diethyl ether, 1 g dissolves in 1.7 mL water, 1.3 mL alcohol, 1.6 mL ether; slightly sol in benzene, chloroform, carbon disulfide, Soluble in oxygenated solvents, Solubility in water: 6.25X10+5 mg/L at 25 °C; 4X10+5 mg/L at 13 °C, In water, 5.07X10+5 mg/L at 25 °C, 507 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 60 (good)
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Density

1.45 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.453 g/cu cm at 4 °C, Relative density (water = 1): 1.45
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Vapor Pressure

10 mmHg at 333.9 °F (NTP, 1992), 0.000479 [mmHg], 4.79X10-4 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 168 °C: 1.33
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Mechanism of Action

Pyrogallol (PG) as a polyphenol induces apoptosis in cells. The effects of PG on the growth and death of endothelial cells (ECs) /were examined/. PG dose-dependently inhibited the growth of calf pulmonary artery endothelial cells (CPAEC) and human umbilical vein endothelial cells (HUVEC). PG also induced apoptosis in both cells accompanied by the loss of mitochondrial membrane potential (DeltaPsi(m)). CPAEC were more sensitive to PG than HUVEC concerning cell growth and death. Caspase inhibitors (pan-caspase, caspase-3, -8 or -9 inhibitor) did not affect the growth inhibition of CPAEC by PG. However, pan-caspase inhibitor (Z-VAD) significantly reduced apoptosis and the loss of DeltaPsi(m) in PG-treated CPAEC. PG reduced ROS level and increased GSH depleted cell numbers in CPAEC. While Z-VAD increased ROS levels in PG-treated CPAEC, it decreased GSH depleted cell numbers. In conclusion, PG inhibited the growth of ECs, especially CPAEC via caspase-dependent apoptosis and GSH depletion., Pyrogallol (PG) as a polyphenol compound induces apoptosis in several types of cells. Here, we evaluated the effects of PG on endothelial cells (ECs), especially calf pulmonary artery endothelial cells (CPAEC) in relation to the cell growth, ROS and glutathione (GSH) levels. PG dose-dependently inhibited the growth of CPAEC and human umbilical vein endothelial cells (HUVEC) at 24 h. PG also induced apoptosis in CPAEC, which was accompanied by the loss of mitochondrial membrane potential (MMP; DeltaPsim). PG decreased ROS level including O2*- and PG dose-dependently increased GSH depleted cell number in both EC types. N-acetyl-cysteine (NAC; a well-known antioxidant) increased ROS levels in PG-treated CPAEC with the prevention of cell death and GSH depletion. In conclusion, PG inhibited the growth of ECs, especially CPAEC via apoptosis. PG-induced EC death was related to GSH depletion rather than ROS level changes., Treatment with 50 or 100 uM pyrogallol (PG) significantly inhibited the cell growth of human pulmonary A549 cells for 72 hr. DNA flow cytometric analysis indicated that PG slightly induced a G1 phase arrest of the cell cycle at 24 or 48 hr, but did not induce the specific cell cycle arrest at 72 hr. Intracellular GSH depletion was observed in PG-treated cells. PG induced apoptosis in A549 cells, as evidenced by sub-G1 cells, annexin V staining cells, and the loss of mitochondrial membrane potential (DeltaPsi(m)). The intracellular ROS (reactive oxygen species) level including O(2)(*-) increased in PG-treated A549 cells at 24 and 48 hr, and persisted at 72 hr. The changes in GSH as well as ROS levels by PG affected the cell viability in A549 cells. In conclusion, PG inhibited the growth of human pulmonary A549 cells by inducing cell cycle arrest as well as triggering apoptosis., Pyrogallol (PG) decreased the viability of human pulmonary adenocarcinoma Calu-6 cells in a dose- and time-dependent manner. The induction of apoptosis by PG was accompanied by the loss of mitochondrial membrane potential (DeltaPsi(m)), cytochrome c release from mitochondria and activation of caspase-3 and caspase-8. All tested caspase inhibitors, especially the pan-caspase inhibitor (Z-VAD), markedly rescued Calu-6 cells from PG-induced cell death. Rescue was accompanied by inhibition of caspase-3 activation and PARP cleavage. Treatment with Z-VAD also prevented the loss of mitochondrial membrane potential (DeltaPsi(m)). In conclusion, PG inhibits the growth of Calu-6 cells via caspase-dependent apoptosis., For more Mechanism of Action (Complete) data for Pyrogallic acid (7 total), please visit the HSDB record page.
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Color/Form

White, lustrous crystals or plates, White crystals, becomes grayish on exposure to light and air, Leaflets or needles

CAS No.

87-66-1
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Melting Point

271 to 273 °F (NTP, 1992), 133 °C, 131-134 °C
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Record name Pyrogallic acid
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Record name 1,2,3-Trihydroxybenzene
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Record name PYROGALLIC ACID
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Synthesis routes and methods I

Procedure details

A solution consisting of 0.4 g of NaOH (10 mmol) dissolved in 10 mL H2O was freeze-thaw degassed three times under Ar. This solution was then added via cannula under Ar to a 250 mL Parr bottle containing 1,2,3,4-tetrahydroxybenzene (1.42 g, 10 mmol) and 5% Rh/Al2O3 (0.25 g), which had been flushed with Ar and then sealed with a septum. The resulting red/brown solution was hydrogenated under 50 psi. H2 using a Parr Hydrogenator. After 12 h, the solution was filtered through Celite® and the catalyst rinsed with 10 mL H2O. The resulting dark brown solution was adjusted to pH=6.0 with 10% HCl and then concentrated to a brown oil. The oil was dissolved in 50 mL 0.5 M H2SO4 that had been degassed by aeration with Ar for 20 minutes. The solution was heated to reflux under Ar for 12 h, cooled to room temperature, and then extracted with Et2O (4×50 mL). The combined organic layers were dried over MgSO4, filtered and concentrated to a brown oil. Kugel-Rohr distillation of the oil under vacuum (1 mm Hg) at 90° C. afforded 0.56 g pyrogallol (4.44 mmol, 44% yield) as a white, crystalline solid.
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0.4 g
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1.42 g
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0.25 g
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10 mL
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Yield
44%

Synthesis routes and methods II

Procedure details

The product of Example 3 was added to 48% aqueous hydrobromic acid (400 parts) and the mixture boiled under reflux in an atmosphere of nitrogen for one hour. The hydrobromic acid was then evaporated off under reduced pressure to leave crude pyrogallol (40 parts, 90% yield), melting point 124°-130° C., the structure of which was confirmed by its nuclear magnetic resonance spectrum.
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90%

Synthesis routes and methods III

Procedure details

Synthesis of pyrogallol subsequently switched to a strategy where gallic acid solutions containing PCA contamination were added to the culture medium of RB791serA::aroB/pSK6.234, which carried plasmid-localized aroY and utilized the same system for plasmid maintenance as KL7/pSK6.161. It was unlear whether protocatechuate decarboxylase expressed in RB791serA::aroB/pSK6.234 would have access to the gallic acid added to the culture medium although this strategy, from the outset, benefited from the knowledge that stationary phase E. coli are more tolerant of catechol's toxicity (Draths, K. M. et al., J. Am. Chem. Soc. 117:2395 (1995)). Accordingly, RB791serA::aroB/pSK6.234 was cultured under fermentor conditions to stationary phase. Gallic acid and PCA were added to the culture medium to give conentrations of 115 mM and 4.5 mM, respectively, followed by termination of glucose addition. Airflow was also terminated and the fermentor was sparged with a continuous flow of N2. Within 14 h (FIG. 8), gallic acid and PCA were converted into a solution containing 112 mM pyrogallol (97%) and 4 mM catechol. Repetition of the decarboxylation with culture supernatant produced by KL7/pSK6.161 resulted in a 93% yield of pyrogallol. The concentrations of DHS, DAH, and glutamic acid remained unchanged. Pyrogallol was isolated from cell-free culture supernatants by extraction with EtOAc. Removal of solvent from the charcoal-decolorized organic layer followed by heating under vacuum to remove catechol contamination afforded pyrogallol as a white solid.
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Synthesis routes and methods IV

Procedure details

An aliquot of the inventive oxygen-enriched output material was tested for peroxidase activity by using a commercially available horseradish peroxidase and a pyrogallol assay (Sigma). Briefly, pyrogallol stock solution was prepared with deionized water. Pyrogallol measures peroxidase activity of the horseradish peroxidase enzyme on the fluid as it reacts with a substrate (such as hydrogen peroxide), to yield purpurogallin and water. Test fluid with horseradish peroxidase, pyrogallol and the appropriate potassium phosphate buffer were compared with other fluids. Hydrogen peroxide served as the positive control. The other fluids tested were water that was oxygenated and pressurized in a pressure pot, up to 100 psi to reach the desired dissolved oxygen level (Pressure Pot), while the other fluid was oxygenated with an air stone in an open beaker (Fine Bubble). All fluids tested were maintained at room temperature, and measured approximately 55 ppm dissolved oxygen level (by FOXY probe). Water samples were tested by adding the enzymatic reagents. Continuous spectrophotometric rate determination was made at A420 nm, and room temperature (25 degrees Celsius).
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Synthesis routes and methods V

Procedure details

To 100 parts of pyrogallol triacetate as prepared above were added glacial acetic acid (364 parts) and 2 N HCl solution (3640 parts) and the mixture refluxed for three hours under a nitrogen blanket. Continuous ether extraction followed by evaporation of the extract gave an oil which slowly crystallised. Recrystallisation from toluene gave pyrogallol (44 parts, 87% yield).
Quantity
0 (± 1) mol
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Yield
87%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrogallol
Reactant of Route 2
Pyrogallol
Reactant of Route 3
Pyrogallol
Reactant of Route 4
Pyrogallol
Reactant of Route 5
Pyrogallol
Reactant of Route 6
Pyrogallol
Customer
Q & A

Q1: How does pyrogallol induce cell cycle arrest and apoptosis in non-small cell lung cancer (NSCLC) cells?

A1: this compound treatment leads to cell cycle arrest at the G2/M phase and induces apoptosis in NSCLC cells. This is attributed to the p53-mediated upregulation of p21, which contributes to cell cycle arrest. [] Additionally, this compound promotes autophagy, leading to p62/SQSTM1-dependent degradation of β-catenin, further inhibiting NSCLC growth. []

Q2: Can this compound's effect on β-catenin signaling be blocked?

A2: Yes, inhibiting p53 activity effectively abrogates the this compound-induced degradation of β-catenin. This suggests that p53 activation is crucial for the initiation of autophagy and subsequent β-catenin degradation. []

Q3: Does this compound affect the digestive vacuole of the malaria parasite Plasmodium falciparum?

A3: Yes, this compound treatment increases the pH of the digestive vacuole in P. falciparum. This alkalinisation is believed to be caused by the inhibition of the V-type H+-ATPase proton pump, similar to the mechanism of action of the antimalarial drug artemisinin. []

Q4: How does this compound induce apoptosis in human platelets?

A4: this compound induces apoptosis in human platelets by depleting intracellular glutathione (GSH), a crucial antioxidant. This depletion leads to mitochondrial inner membrane depolarization, cytochrome c release, caspase-3 activation, and phosphatidylserine exposure on the platelet surface. [] Supplementing with GSH significantly reduces these apoptotic effects. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C6H6O3, and its molecular weight is 126.11 g/mol.

Q6: What spectroscopic techniques are used to characterize this compound and its derivatives?

A6: Researchers utilize various spectroscopic methods for characterizing this compound and its derivatives. Common techniques include Fourier transform infrared (FTIR) spectroscopy, liquid chromatography-mass spectrometry (LC-MS), proton nuclear magnetic resonance (1H-NMR) spectroscopy, X-ray photoelectron spectroscopy, and X-ray diffraction. [, , , , ]

Q7: Can this compound be used to modify jute fabrics?

A7: Yes, enzymatic coating of jute fabrics with this compound polymers enhances their anti-ultraviolet properties. Laccase catalyzes the polymerization of this compound, forming polymers that can be grafted onto the jute fabric surface. This coating improves the fabric's UV protection factor and resistance. []

Q8: Can this compound be used to synthesize gold nanoparticles?

A8: Yes, this compound[4]arene can be used as a reducing and capping agent for the one-pot synthesis of gold nanoparticles at room temperature. The size, stability, and catalytic activity of the nanoparticles can be tuned by adjusting the length of the alkyl chain on the this compound[4]arene and the addition of a base. []

Q9: What is the role of this compound in the chemiluminescent detection of carbon disulfide (CS2)?

A9: In the this compound-luminol system, CS2 enhances the generation of superoxide anion (O2-) and its chemiluminescence. This enhancement is attributed to the reaction of CS2 with O2-, leading to increased light emission. This reaction can be inhibited by superoxide dismutase. []

Q10: What computational methods are employed to study this compound[4]arenes?

A10: Researchers utilize various computational methods, including density functional theory (DFT) calculations and molecular dynamics (MD) simulations, to investigate the conformational preferences, dynamics, and self-assembly mechanisms of this compound[4]arenes. [, ]

Q11: Can the geometry of this compound[4]arenes be predicted?

A11: Yes, DFT calculations suggest that the energy barrier for free rotation around specific bonds within this compound[4]arenes influences their final geometry. Alkyl-substituted this compound[4]arenes tend to adopt crown-shaped geometries due to their lower energy barriers, while aryl-substituted ones favor chair-shaped geometries. []

Q12: How does the structure of this compound affect its antioxidant activity?

A12: The three hydroxyl groups on the benzene ring of this compound contribute to its high antioxidant activity. Modifying these groups or the benzene ring can significantly alter its antioxidant properties. For instance, adding alkyl groups can increase its solubility in biodiesel while maintaining its antioxidant potential. []

Q13: How stable is this compound?

A13: this compound is susceptible to oxidation, particularly in alkaline solutions and in the presence of oxygen. [] Its stability can be improved by using appropriate storage conditions, such as low temperatures and an inert atmosphere.

Q14: What safety precautions should be taken when handling this compound?

A14: this compound can be harmful if swallowed, inhaled, or absorbed through the skin. It is essential to wear appropriate personal protective equipment, handle the compound in a well-ventilated area, and avoid contact with skin and eyes.

Q15: What analytical methods are used to quantify this compound?

A15: Various analytical techniques are used to quantify this compound, including high-performance liquid chromatography (HPLC), double-wavelength ultraviolet spectrophotometry, and electrochemical methods like cyclic voltammetry and differential pulse voltammetry. [, , , ]

Q16: Can this compound be detected in biological samples?

A16: Yes, sensitive analytical methods, such as HPLC, enable the detection and quantification of this compound and its metabolites in biological samples, such as urine. []

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